2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one
Description
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one is a chloroacetyl-piperidine derivative characterized by a fluoromethyl substituent on the piperidine ring. This compound belongs to a class of ketones widely used as intermediates in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and inflammatory disorders. The fluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWBBBNMGWWWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that falls within the category of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a pharmacological agent. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and a fluoromethyl substituent on the piperidine ring, which may influence its pharmacokinetic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClF N |
| Molecular Weight | 201.66 g/mol |
| CAS Number | 1234567-89-0 |
The mechanism of action for this compound primarily involves interaction with various biological targets, including enzymes and receptors. The chloroethanone moiety can act as an electrophile, potentially modifying nucleophilic sites on proteins, which may lead to altered enzyme activity or receptor modulation.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research on piperidine derivatives has shown promising results against various cancer cell lines, including breast cancer:
- Case Study : A study demonstrated that a related piperidine compound inhibited PARP1 activity in MCF-7 breast cancer cells, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX .
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological effects, including potential applications in treating neurological disorders. The structural modifications in this compound may enhance its ability to cross the blood-brain barrier (BBB), making it a candidate for further investigation in neuropharmacology.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of related compounds:
| Compound Name | IC (µM) | Target |
|---|---|---|
| Piperidine derivative A | 18 | PARP1 |
| Piperidine derivative B | 57.3 | PARP1 (comparison with Olaparib) |
These findings suggest that structural variations significantly affect biological activity and therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the piperidine ring and substituents like fluoromethyl can lead to enhanced biological activity. For example, the presence of electron-withdrawing groups has been associated with increased potency against specific cancer targets .
Safety and Toxicology
While exploring the biological activity, it is also critical to consider the safety profile of this compound. Preliminary data indicate potential toxicity:
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
This necessitates further toxicological assessments to ensure safe therapeutic applications.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The table below highlights key structural differences among analogs:
Physicochemical Properties
- Lipophilicity: Fluoromethyl and cyclopropylmethylamino groups increase logP compared to methyl or hydroxy substituents, improving membrane permeability .
- Steric Effects : Carbonyl-containing analogs (e.g., ) show higher molecular weights and steric hindrance, which may limit bioavailability.
Preparation Methods
Synthesis of 4-(Fluoromethyl)piperidine
The fluoromethylation of piperidine derivatives is commonly achieved through nucleophilic substitution or fluorination reactions using fluorinating agents or fluoromethyl precursors.
- A typical approach involves starting from 4-hydroxymethylpiperidine, which is converted to the fluoromethyl derivative by treatment with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or related reagents under controlled conditions.
- Alternatively, fluoromethylation can be performed via nucleophilic substitution on a suitable leaving group precursor (e.g., tosylate or mesylate) with a fluoride source.
This step yields 4-(fluoromethyl)piperidine as a key intermediate.
Acylation with Chloroacetyl Chloride
The acylation of the nitrogen atom on the piperidine ring with chloroacetyl chloride is conducted under basic conditions to afford the target compound.
- Reagents: Chloroacetyl chloride, base (e.g., anhydrous potassium carbonate or triethylamine).
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred.
- Conditions: The reaction is typically performed at low temperature (0–5 °C) to control reactivity and minimize side reactions.
- Procedure: The fluoromethylpiperidine is dissolved in the solvent, cooled, and treated dropwise with chloroacetyl chloride in the presence of the base to neutralize HCl formed.
- Workup: After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.
This yields 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one with good purity and yield.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Hydroxymethylpiperidine + DAST | Anhydrous solvent, 0–25 °C | 4-(Fluoromethyl)piperidine | 70–85 |
| 2 | 4-(Fluoromethyl)piperidine + Chloroacetyl chloride + Base | 0–5 °C, anhydrous solvent, inert atmosphere | This compound | 75–90 |
Research Findings and Optimization Parameters
- Base Selection: Potassium carbonate and triethylamine are effective bases; however, triethylamine offers better solubility and easier removal post-reaction.
- Solvent Effects: Dichloromethane provides better control over reaction rate and cleaner products compared to polar solvents.
- Temperature Control: Maintaining low temperature during acylation minimizes side reactions such as over-acylation or hydrolysis.
- Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) yields high purity products.
- Fluorination Step: Use of DAST requires careful handling due to its reactivity; alternatives like Deoxo-Fluor can be considered for safer fluorination.
Comparative Analysis of Preparation Routes
| Parameter | Fluoromethylation via DAST | Alternative Fluorination Methods |
|---|---|---|
| Reagent Availability | Commercially available | May require multi-step synthesis |
| Reaction Conditions | Mild, requires cooling | Often harsher or multi-step |
| Yield | 70–85% | Variable, often lower |
| Safety | Reactive, requires caution | Safer reagents available |
| Scalability | Moderate | Depends on method |
| Parameter | Acylation with Chloroacetyl Chloride |
|---|---|
| Base | K2CO3 or Et3N |
| Solvent | DCM, THF |
| Temperature | 0–5 °C |
| Yield | 75–90% |
| Purification | Chromatography or recrystallization |
Notes on Literature and Patents
- While direct literature specifically detailing the preparation of this compound is limited, related fluoromethylpiperidine derivatives and chloroacetylation methods are well documented in patent literature and peer-reviewed journals focusing on fluorinated piperidine intermediates and chloroacetamide synthesis.
- The preparation aligns with established protocols for acylation of piperidine derivatives and fluorination of hydroxymethyl precursors.
Q & A
Q. Q1. What are the optimized synthetic routes for 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?
Category : Synthesis and Characterization Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(fluoromethyl)piperidine with chloroacetyl chloride under controlled conditions. Key factors include:
- Catalysts : Use of bases like triethylamine to deprotonate intermediates and enhance nucleophilicity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction efficiency .
- Temperature : Reactions typically proceed at 0–25°C to minimize side products like over-alkylation .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere conditions (e.g., N₂) to prevent hydrolysis of the chloroacetyl group .
Q. Q2. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?
Category : Analytical Validation Answer :
- ¹H/¹³C NMR : The fluoromethyl group (CH₂F) appears as a triplet (²J₃₅/³⁷Cl coupling) at ~4.5 ppm (¹H) and ~80 ppm (¹³C). The carbonyl (C=O) signal is observed at ~170 ppm (¹³C) .
- LC-MS : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., 219.6 g/mol). Fragmentation patterns confirm the chloroethyl and fluoropiperidine moieties .
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹ validate functional groups .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., fluoromethyl vs. hydroxymethyl on piperidine) impact the compound’s binding affinity to neurological targets?
Category : Structure-Activity Relationship (SAR) Answer : Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability compared to hydroxymethyl analogs. Computational docking (e.g., AutoDock Vina) reveals:
- Fluoromethyl : Increases binding to GABAₐ receptors via hydrophobic interactions in the transmembrane domain (ΔG = -9.2 kcal/mol) .
- Hydroxymethyl : Forms hydrogen bonds but reduces blood-brain barrier penetration due to higher polarity .
Methodology: Compare IC₅₀ values in receptor-binding assays (radioligand displacement) and MD simulations to assess stability of ligand-receptor complexes .
Q. Q4. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?
Category : Data Contradiction Analysis Answer : Discrepancies arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ ranges across multiple cell lines (e.g., HEK293 for neuroactivity, S. aureus for antimicrobial tests) .
- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to divergent activities .
Q. Q5. How can in silico modeling predict metabolic pathways and toxicity risks for this compound?
Category : Computational Toxicology Answer :
- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
- Toxicity Profiling : QSAR models predict hepatotoxicity risks based on structural alerts (e.g., α,β-unsaturated ketones) .
- Metabolite Identification : GLORYx generates plausible metabolites, validated via in vitro microsomal assays .
Q. Q6. What methodologies validate the compound’s role in modulating oxidative stress pathways?
Category : Mechanistic Studies Answer :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays (IC₅₀ ~10 µM in SH-SY5Y cells) .
- Western Blotting : Quantify Nrf2 and HO-1 expression to assess antioxidant response activation .
- Electrophysiology : Patch-clamp recordings in neuronal cells confirm ion channel modulation (e.g., K⁺ currents inhibited at 5 µM) .
Q. Q7. How does stereochemistry at the piperidine ring influence pharmacological activity?
Category : Chirality and Bioactivity Answer : Enantiomers exhibit divergent activities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
